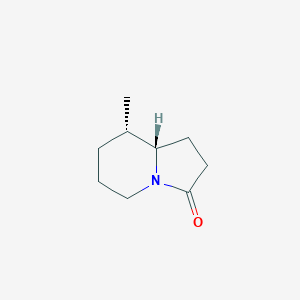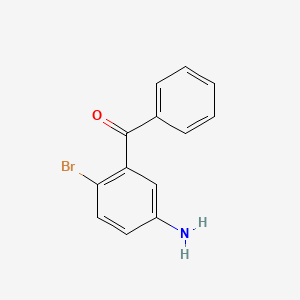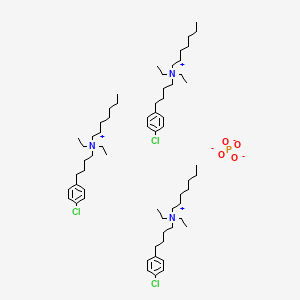
Clofiliumphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofiliumphosphate is a quaternary ammonium compound known for its role as a potassium channel blocker. It is primarily used in the treatment of cardiac arrhythmias due to its ability to increase atrial and ventricular effective refractory periods without altering conduction time . This compound is recognized for its efficacy in abolishing the ability to induce ventricular tachycardia by programmed stimulation .
Preparation Methods
The synthesis of clofiliumphosphate involves several steps:
Starting Material: The reaction begins with p-chlorobenzaldehyde, which reacts with sodium cyanide and ethyl acetate to form ethyl 4-(p-chlorophenyl)-4-oxobutyrate.
Hydrolysis: This intermediate is then hydrolyzed using potassium hydroxide to yield the corresponding free acid.
Reduction: The free acid is reduced with zinc and aqueous hydrochloric acid to produce 4-(p-chlorophenyl)butyric acid.
Condensation: This acid is condensed with heptylamine using oxalyl chloride in refluxing benzene to form N-heptyl-4-(p-chlorophenyl)butyramide.
Further Reduction: The butyramide is reduced with diborane in refluxing tetrahydrofuran to yield N-heptyl-4-(p-chlorophenyl)butylamine.
Acetylation: This amine is acetylated with acetyl chloride in the presence of sodium carbonate in acetone to form N-acetyl-N-heptyl-4-(p-chlorophenyl)butylamine.
Final Reduction: The acetylated product is further reduced with diborane to produce N-ethyl-N-heptyl-4-(p-chlorophenyl)butylamine.
Chemical Reactions Analysis
Clofiliumphosphate undergoes various chemical reactions:
Oxidation and Reduction: The compound can be reduced using agents like diborane and zinc in aqueous hydrochloric acid.
Substitution: Quaternization with ethyl bromide is a key substitution reaction in its synthesis.
Condensation: The condensation of 4-(p-chlorophenyl)butyric acid with heptylamine is a crucial step.
Scientific Research Applications
Clofiliumphosphate has diverse applications in scientific research:
Chemistry: It is used as a model compound in the study of quaternary ammonium compounds and their reactions.
Biology: The compound’s ability to block potassium channels makes it valuable in studying ion channel functions and related biological processes.
Industry: This compound is used in the development of pharmaceuticals targeting cardiac conditions.
Mechanism of Action
Clofiliumphosphate exerts its effects by blocking potassium channels, specifically targeting the HERG (human Ether-à-go-go-Related Gene) channel. This blockage increases the atrial and ventricular effective refractory periods, thereby preventing the induction of ventricular tachycardia. The molecular pathway involves the inhibition of potassium ion flow through the channels, stabilizing the cardiac cell membrane potential and reducing the likelihood of arrhythmias .
Comparison with Similar Compounds
Clofiliumphosphate is unique among potassium channel blockers due to its specific structure and efficacy. Similar compounds include:
Amiodarone: Another potassium channel blocker used in arrhythmia treatment but with a different structure and broader spectrum of action.
Sotalol: A non-selective beta-blocker with potassium channel blocking properties, used for similar indications but with additional beta-adrenergic blocking effects.
Properties
Molecular Formula |
C63H111Cl3N3O4P |
|---|---|
Molecular Weight |
1111.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)butyl-diethyl-heptylazanium;phosphate |
InChI |
InChI=1S/3C21H37ClN.H3O4P/c3*1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h3*14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI Key |
SLOWBFFBASJEAL-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13110383.png)
![2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13110391.png)
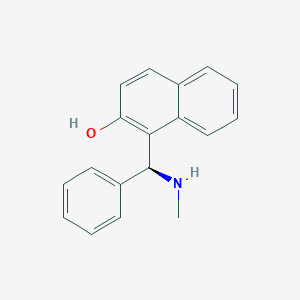
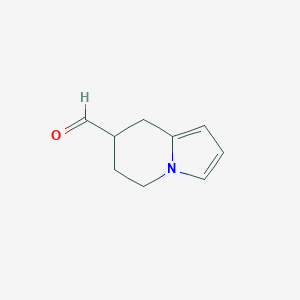
![2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B13110401.png)
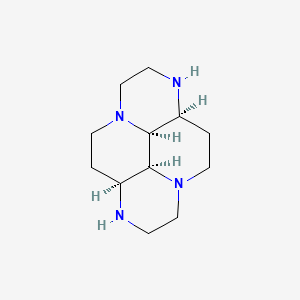


![7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110417.png)
